N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClFNO2S and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0652558 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molar Refraction and Polarizability
Research on antiemetic drug analogues, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on their physical properties, including molar refraction and polarizability, through density and refractive index measurements. These studies contribute to understanding the interaction of such compounds with light, which could be relevant for designing imaging agents or studying drug-receptor interactions (R. Sawale et al., 2016).
Behavioral Responses and Bioefficacy Against Aedes aegypti
Studies on substituted aromatic amides, including those with methoxy, chloro, and fluoro groups, have demonstrated potential as insect repellents. Their behavioral responses and repellent activity against Aedes aegypti mosquitoes have been explored, indicating potential applications in vector control and personal protection management (A. Garud et al., 2011).
Protective Groups in Nucleoside Chemistry
Research involving p-methoxybenzyl (PMB) as a protective group for nucleosides, such as in the synthesis of 5′-O-Acryloyl-5-fluorouridine, showcases the utility of PMB in selective protection and deprotection strategies. This is crucial for synthesizing complex organic molecules and can be relevant for designing prodrugs or drug modification to improve pharmacokinetic properties (T. Akiyama et al., 1990).
Radiolabeled Antagonists for Neurotransmitter Receptor Studies
The development of radiolabeled antagonists for studying neurotransmitter receptors with PET imaging, such as [18F]p-MPPF for 5-HT1A receptors, highlights the importance of chemical modifications in tracer development for neuroimaging. This research can inform the design and synthesis of novel compounds for imaging studies or therapeutic targeting of specific brain receptors (A. Plenevaux et al., 2000).
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-22-13-7-5-12(6-8-13)17(21)20-9-10-23-11-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAGUUSZKLWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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